Fenoxanil

Description

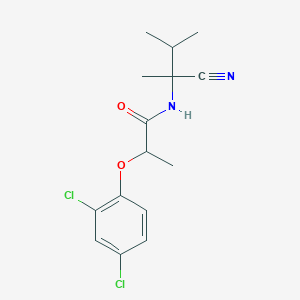

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOKJNROJISWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057942 | |

| Record name | Fenoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115852-48-7 | |

| Record name | Fenoxanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115852-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxanil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoxanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil is a systemic fungicide renowned for its efficacy against rice blast disease caused by the fungus Magnaporthe oryzae. Its primary mechanism of action is the potent and specific inhibition of scytalone (B1230633) dehydratase, a critical enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway. This inhibition prevents the formation of melanin in the fungal appressoria, which is essential for generating the turgor pressure required for host plant penetration. This technical guide provides a comprehensive overview of this compound's mechanism of action, including detailed descriptions of the targeted signaling pathway, quantitative data on its inhibitory effects, and insights into resistance mechanisms. Furthermore, it outlines the key experimental protocols used to elucidate its mode of action, supported by visual diagrams to facilitate understanding.

Introduction

This compound is a propionamide (B166681) fungicide that has become a valuable tool in the management of rice blast, a devastating disease that threatens global rice production.[1] Its high specificity and systemic properties make it an effective preventative and curative agent.[2] Understanding the precise molecular mechanism of this compound is crucial for its optimal use, the management of potential resistance, and the development of novel fungicides with similar modes of action. This guide delves into the core aspects of this compound's activity, providing the detailed information required by researchers and professionals in the field of drug development and plant pathology.

Core Mechanism of Action: Inhibition of Melanin Biosynthesis

The primary fungicidal activity of this compound stems from its role as a melanin biosynthesis inhibitor (MBI).[2] Specifically, it targets the DHN-melanin pathway, which is essential for the virulence of many pathogenic fungi.

The 1,8-Dihydroxynaphthalene (DHN) Melanin Biosynthesis Pathway

DHN-melanin is a dark pigment that provides structural rigidity and protects the fungus from environmental stresses. In Magnaporthe oryzae, it is a key component of the appressorium, a specialized infection structure. The accumulation of melanin in the appressorial cell wall allows for the generation of immense turgor pressure, which is necessary for the mechanical penetration of the host plant's cuticle.

The DHN-melanin biosynthesis pathway is a multi-step process initiated from acetyl-CoA and malonyl-CoA. A key enzyme in this pathway is scytalone dehydratase . This enzyme catalyzes two critical dehydration steps:

-

The conversion of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN).

-

The conversion of vermelone (B1206922) to 1,8-dihydroxynaphthalene (1,8-DHN).[2]

This compound's Molecular Target: Scytalone Dehydratase

This compound acts as a potent and specific inhibitor of scytalone dehydratase.[2] By binding to the active site of this enzyme, this compound prevents the dehydration of scytalone and vermelone, effectively halting the production of DHN-melanin.[2] This leads to the accumulation of precursor molecules and the absence of melanin in the appressoria. Without a melanized appressorial wall, the fungus is unable to build up the necessary turgor pressure for host penetration, thus preventing infection.

Initial reports suggesting that this compound inhibits mitochondrial respiration at complex II have not been substantiated by the broader body of scientific literature. The overwhelming evidence points to the specific inhibition of scytalone dehydratase as its primary mechanism of action.

Quantitative Data

The efficacy of this compound as a scytalone dehydratase inhibitor has been quantified in several studies. The following tables summarize key quantitative data related to its inhibitory activity and field performance.

Table 1: In Vitro Inhibitory Activity of this compound against Scytalone Dehydratase

| Parameter | Value | Reference |

| IC₅₀ | 1.2 nM | [3] |

| Ki | 0.8 nM | [3] |

Table 2: Comparative Efficacy of this compound in Field Trials for Rice Blast Control

| Fungicide | Application Rate (g/ha) | Disease Control Efficacy (%) | Reference |

| This compound | 180-360 | > 90 (preventative) | |

| Tricyclazole | 270-450 | > 90 (preventative) | |

| Pyraclostrobin | 112.5-150 | > 90 (preventative) |

Signaling Pathways and Resistance Mechanisms

Upstream Regulation of DHN-Melanin Biosynthesis

The expression of genes involved in the DHN-melanin pathway is regulated by complex signaling networks within the fungus. Key pathways include:

-

cAMP/PKA Pathway: The cyclic AMP-dependent protein kinase A pathway is a central regulator of fungal development and virulence, including appressorium formation and melanin synthesis.

-

MAP Kinase Pathways: Mitogen-activated protein kinase cascades are also crucial for sensing environmental cues and transducing signals that lead to the expression of melanin biosynthesis genes.

The inhibition of scytalone dehydratase by this compound represents a downstream intervention in a pathway that is under the control of these major signaling cascades.

Mechanism of Resistance

The development of resistance to fungicides is a significant concern in agriculture. For this compound, a key resistance mechanism has been identified at the molecular level. A single point mutation in the gene encoding scytalone dehydratase, resulting in a valine to methionine substitution at position 75 (V75M) , has been shown to confer a high level of resistance to this compound.[3] This mutation is believed to alter the conformation of the enzyme's active site, thereby reducing the binding affinity of this compound without significantly compromising the enzyme's natural catalytic activity.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. The following sections outline the principles and key steps of the most relevant assays.

Scytalone Dehydratase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of its target enzyme.

Principle: The activity of scytalone dehydratase is monitored by measuring the rate of conversion of its substrate, scytalone, to its product, 1,3,8-THN. This can be done spectrophotometrically, as the product absorbs light at a different wavelength than the substrate. The assay is performed in the presence of varying concentrations of this compound to determine the IC₅₀ value.

Key Steps:

-

Recombinant Enzyme Production: The gene encoding scytalone dehydratase from M. oryzae is cloned into an expression vector and expressed in a suitable host, such as E. coli. The recombinant enzyme is then purified.

-

Substrate Preparation: Scytalone is synthesized or purified.

-

Assay Conditions: The assay is typically performed in a buffered solution at a specific pH and temperature.

-

Reaction Initiation: The reaction is initiated by adding the enzyme to a mixture containing the substrate and varying concentrations of this compound.

-

Spectrophotometric Measurement: The change in absorbance over time is measured at the wavelength corresponding to the product, 1,3,8-THN.

-

Data Analysis: The initial reaction rates are calculated for each this compound concentration. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fungal Melanin Quantification Assay

This assay is used to quantify the amount of melanin produced by the fungus in the presence and absence of this compound.

Principle: Fungal melanin is extracted and purified from the mycelia. The amount of melanin is then quantified, typically by measuring its absorbance at a specific wavelength using a spectrophotometer and comparing it to a standard curve of known melanin concentrations.

Key Steps:

-

Fungal Culture: M. oryzae is grown in a liquid medium with and without various concentrations of this compound.

-

Mycelial Harvest: The fungal mycelia are harvested by filtration or centrifugation.

-

Melanin Extraction: The mycelia are treated with strong alkali (e.g., NaOH) to extract the melanin.

-

Purification: The extracted melanin is precipitated with acid (e.g., HCl) and then washed to remove impurities.

-

Quantification: The purified melanin is dissolved in a known volume of solvent, and its absorbance is measured at a specific wavelength (e.g., 405 nm).

-

Standard Curve: A standard curve is generated using a known concentration of synthetic melanin or a commercially available melanin standard.

-

Calculation: The concentration of melanin in the fungal samples is calculated based on the standard curve.

Appressorial Penetration Assay

This in vivo assay assesses the ability of the fungus to form functional appressoria and penetrate a host or artificial surface in the presence of this compound.

Principle: Spores of M. oryzae are allowed to germinate and form appressoria on a suitable surface (e.g., rice leaf sheaths, onion epidermis, or a hydrophobic artificial surface). The formation of appressoria and their ability to penetrate the surface are observed microscopically. The assay is performed with and without this compound to evaluate its effect on these processes.

Key Steps:

-

Spore Suspension: A suspension of M. oryzae spores is prepared.

-

Inoculation: The spore suspension, with or without this compound, is applied to the surface of choice.

-

Incubation: The inoculated surfaces are incubated under conditions that promote germination and appressorium formation (e.g., high humidity).

-

Microscopic Observation: At various time points, the surfaces are observed under a microscope to assess:

-

Spore germination rate.

-

Appressorium formation rate.

-

Appressorial melanization (qualitative).

-

Penetration efficiency (by observing the formation of penetration pegs and invasive hyphae).

-

-

Quantification: The percentage of germinated spores that form melanized appressoria and successfully penetrate the surface is quantified.

Conclusion

This compound's mechanism of action is a well-defined and highly specific process centered on the inhibition of scytalone dehydratase, a key enzyme in the DHN-melanin biosynthesis pathway of pathogenic fungi like Magnaporthe oryzae. This targeted inhibition disrupts a critical virulence factor, preventing the fungus from infecting its host. The quantitative data on its inhibitory potency and the understanding of resistance mechanisms at a molecular level provide a solid foundation for its effective use in agriculture and for the rational design of new fungicides. The experimental protocols outlined in this guide serve as a basis for further research into the intricate details of this compound's action and the broader field of fungal pathogenesis.

References

- 1. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melanin Biosynthesis Inhibition Pathway of Fenoxanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil is a systemic fungicide renowned for its targeted inhibition of melanin (B1238610) biosynthesis in pathogenic fungi, most notably Pyricularia oryzae (also known as Magnaporthe oryzae), the causative agent of rice blast disease. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its role as a potent inhibitor of scytalone (B1230633) dehydratase within the 1,8-dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. The guide includes a detailed examination of the biochemical pathway, quantitative data on this compound's activity, experimental protocols for assessing its efficacy, and visualizations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of fungal pathogenesis and the development of novel antifungal agents.

Introduction

Fungal melanin, particularly DHN-melanin, is a critical virulence factor for many plant pathogenic fungi.[1] It provides structural rigidity to the appressorium, a specialized infection structure, enabling it to build up the immense turgor pressure necessary to mechanically penetrate the host plant's cuticle.[2] By inhibiting melanin production, the fungus is unable to successfully infect the host. This compound is a phenoxamide fungicide that specifically targets this crucial pathway, offering an effective means of disease control.[1] Its high specificity for the scytalone dehydratase enzyme makes it a valuable tool for studying fungal pathogenesis and a lead compound for the development of new fungicides.[1]

The DHN-Melanin Biosynthesis Pathway and this compound's Point of Intervention

The biosynthesis of DHN-melanin is a multi-step enzymatic process that converts acetyl-CoA and malonyl-CoA into a polymeric melanin structure. This compound intervenes at a critical dehydration step catalyzed by the enzyme scytalone dehydratase.[2][3]

The key steps in the DHN-melanin pathway are as follows:

-

Polyketide Synthesis: Acetyl-CoA and malonyl-CoA are converted to 1,3,6,8-tetrahydroxynaphthalene (B103748) (T4HN) by a polyketide synthase (PKS).

-

Reduction: T4HN is reduced to scytalone by 1,3,6,8-tetrahydroxynaphthalene reductase.

-

First Dehydration (Inhibited by this compound): Scytalone is dehydrated to 1,3,8-trihydroxynaphthalene (B1218226) (T3HN) by scytalone dehydratase .[2]

-

Reduction: T3HN is then reduced to vermelone (B1206922) by 1,3,8-trihydroxynaphthalene reductase.

-

Second Dehydration (Inhibited by this compound): Vermelone is dehydrated to 1,8-dihydroxynaphthalene (DHN) by scytalone dehydratase .[2]

-

Polymerization: DHN monomers are polymerized to form the final DHN-melanin polymer.

This compound acts as a potent and specific inhibitor of scytalone dehydratase, effectively blocking two crucial dehydration steps in the pathway.[2][3] This leads to an accumulation of the precursor scytalone and prevents the formation of DHN, thereby halting melanin synthesis.

Signaling Pathway Diagram

Quantitative Data on this compound's Inhibitory Activity

| Parameter | Value | Organism | Comments | Reference |

| Inhibition Constant (Ki) | 0.8 nM | Pyricularia oryzae | This value indicates a very high affinity of this compound for its target enzyme, scytalone dehydratase. | [1] |

| EC50 (mix-fenoxanil) | Not explicitly stated, but used as a reference for stereoisomer activity. | Magnaporthe oryzae | The commercial formulation is a mix of four stereoisomers. | [4] |

| EC50 ((1R,2R)-(+)-fenoxanil) | 3.7 times more active than mix-fenoxanil | Magnaporthe oryzae | This stereoisomer is the most bioactive, contributing to 96.6% of the total fungicidal activity. | [4][5] |

| EC50 ((1S,2S)-(-)-fenoxanil) | 21.7 times less active than (1R,2R)-(+)-fenoxanil | Magnaporthe oryzae | Demonstrates the stereoselectivity of the inhibitory action. | [4][5] |

Note: EC50 (Median Effect Concentration) values represent the concentration of a drug that gives half-maximal response. In this context, it refers to the inhibition of fungal growth.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on fungal melanin biosynthesis and related processes.

Scytalone Dehydratase Inhibition Assay (In Vitro)

This protocol describes a general method for measuring the activity of scytalone dehydratase and its inhibition by this compound.

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of scytalone dehydratase.

Materials:

-

Purified scytalone dehydratase from Pyricularia oryzae

-

Scytalone (substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer

-

96-well UV-transparent microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of scytalone in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the reaction buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Enzyme Assay:

-

In a 96-well microplate, add the reaction buffer, the scytalone substrate at various concentrations, and the this compound solution at various concentrations.

-

Initiate the reaction by adding the purified scytalone dehydratase enzyme to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 320 nm) over time using a spectrophotometer. The product of the reaction, 1,3,8-trihydroxynaphthalene, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each reaction.

-

Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten plots for reactions with and without the inhibitor.

-

Determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki) or the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow: Scytalone Dehydratase Inhibition Assay

Fungal Melanin Quantification Assay

Objective: To quantify the amount of melanin produced by Pyricularia oryzae in the presence of varying concentrations of this compound.

Materials:

-

Pyricularia oryzae culture

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound

-

NaOH solution (1 M)

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Fungal Culture:

-

Grow Pyricularia oryzae on PDA plates amended with a range of this compound concentrations (including a no-fungicide control).

-

Incubate the plates under appropriate conditions for several days to allow for fungal growth and melanin production.

-

-

Melanin Extraction:

-

Harvest the fungal mycelia from the plates.

-

Wash the mycelia with distilled water to remove any remaining media.

-

Lyse the fungal cells (e.g., by grinding in liquid nitrogen or using enzymatic digestion).

-

Extract the melanin by suspending the lysed cells in 1 M NaOH and heating at 100°C for 1 hour.

-

Centrifuge the mixture to pellet the cell debris.

-

-

Quantification:

-

Measure the absorbance of the supernatant at 405 nm using a spectrophotometer.

-

Create a standard curve using a known concentration of synthetic melanin or a melanin standard.

-

Calculate the melanin concentration in the fungal samples based on the standard curve.

-

-

Data Analysis:

-

Plot the melanin concentration against the this compound concentration to determine the dose-dependent effect of the fungicide on melanin production.

-

Appressorium Formation and Penetration Assay

Objective: To assess the effect of this compound on the formation and function of appressoria in Pyricularia oryzae.

Materials:

-

Pyricularia oryzae conidial suspension

-

This compound

-

Hydrophobic surfaces (e.g., plastic coverslips or onion epidermal peels)

-

Microscope

Procedure:

-

Inoculation:

-

Prepare a suspension of Pyricularia oryzae conidia in water.

-

Add this compound to the conidial suspension at various concentrations (including a control).

-

Pipette droplets of the conidial suspension onto the hydrophobic surfaces.

-

-

Incubation:

-

Incubate the slides in a humid chamber at room temperature for 24-48 hours to allow for appressorium formation.

-

-

Microscopic Observation:

-

Observe the formation of appressoria using a light microscope.

-

Count the number of germinated conidia that have formed appressoria in both the treated and control samples.

-

For assays using onion epidermal peels, observe for penetration pegs and invasive hyphae within the plant cells.

-

-

Data Analysis:

-

Calculate the percentage of appressorium formation for each this compound concentration.

-

Assess any morphological abnormalities in the appressoria formed in the presence of the fungicide.

-

Determine the effect of this compound on the ability of the fungus to penetrate the host tissue.

-

Logical Relationship: From Inhibition to Disease Control

Conclusion

This compound's targeted inhibition of scytalone dehydratase in the DHN-melanin biosynthesis pathway represents a highly effective and specific mechanism for controlling fungal pathogens like Pyricularia oryzae. Its potency, as indicated by its low Ki value, underscores its efficacy as a fungicide. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of this inhibitory pathway and to screen for novel antifungal compounds with similar modes of action. A deeper understanding of the molecular interactions between this compound and its target enzyme will continue to be a valuable area of research for the development of next-generation fungicides to ensure global food security.

References

- 1. Buy this compound | 115852-48-7 [smolecule.com]

- 2. This compound | Fungicide for Research (RUO) [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenoxanil's Molecular Target: A Technical Guide to Scytalone Dehydratase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil is a potent systemic fungicide widely employed for the control of rice blast disease, caused by the fungus Magnaporthe oryzae. Its efficacy stems from the targeted inhibition of a crucial enzyme in the fungal melanin (B1238610) biosynthesis pathway: scytalone (B1230633) dehydratase. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with scytalone dehydratase. It includes a summary of quantitative inhibitory data, detailed experimental protocols for relevant assays, and visual representations of the associated biochemical pathways and experimental workflows.

Introduction

Melanin plays a critical role in the pathogenicity of many fungi, including Magnaporthe oryzae. It provides structural rigidity to the appressorium, a specialized infection structure, enabling it to build up the high turgor pressure necessary to penetrate the host plant's cuticle. By inhibiting melanin biosynthesis, this compound effectively prevents fungal infection. This guide delves into the specific molecular interactions and biochemical consequences of this compound's activity.

The Target Enzyme: Scytalone Dehydratase

The primary molecular target of this compound is the enzyme scytalone dehydratase.[1] This enzyme catalyzes a key dehydration step in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. Specifically, it is involved in the conversion of scytalone to 1,3,8-trihydroxynaphthalene.[1] By blocking this step, this compound halts the production of melanin, leading to the accumulation of upstream intermediates and a failure to form a functional appressorium.

Quantitative Inhibition Data

This compound exhibits high potency against its target enzyme. The following table summarizes the key inhibitory constants for this compound and provides a comparison with other melanin biosynthesis inhibitors.

| Compound | Target Enzyme | K_i_ (nM) | IC_50_ (nM) |

| This compound | Scytalone Dehydratase | 0.8[2] | 1.2[2] |

| Carpropamid | Scytalone Dehydratase | - | 5.6[2] |

| Tricyclazole | Reductase | - | 48.7[2] |

Melanin Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the DHN melanin biosynthesis pathway in Magnaporthe oryzae and highlights the specific step inhibited by this compound.

Experimental Protocols

Purification of Recombinant Scytalone Dehydratase from E. coli

A prerequisite for in vitro inhibition studies is the availability of pure enzyme. The following protocol outlines the expression and purification of recombinant scytalone dehydratase.

5.1.1. Gene Cloning and Expression Vector Construction:

-

The gene encoding scytalone dehydratase from Magnaporthe oryzae is amplified by PCR.

-

The amplified gene is cloned into an E. coli expression vector, such as one containing a polyhistidine (His6) tag to facilitate purification.

5.1.2. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB broth.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

5.1.3. Cell Lysis and Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication or using a French press.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged scytalone dehydratase is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

-

The column is washed with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The recombinant scytalone dehydratase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

Scytalone Dehydratase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds like this compound against scytalone dehydratase. The assay measures the decrease in absorbance as the substrate, scytalone, is converted to 1,3,8-trihydroxynaphthalene.

5.2.1. Reagents and Materials:

-

Purified recombinant scytalone dehydratase

-

Scytalone (substrate)

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 282 nm

5.2.2. Assay Procedure:

-

Prepare a stock solution of scytalone in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1% DMSO).

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound dilution (or solvent control)

-

Purified scytalone dehydratase solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the scytalone substrate to each well.

-

Immediately begin monitoring the decrease in absorbance at 282 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of change in absorbance.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

5.2.3. Data Analysis: The IC50 value can be determined by fitting the data to a dose-response curve using appropriate software. The Ki value can be determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

This compound's targeted inhibition of scytalone dehydratase is a well-established mechanism of action that effectively disrupts the melanin biosynthesis pathway essential for the pathogenicity of Magnaporthe oryzae. The high potency of this compound, as indicated by its low nanomolar Ki and IC50 values, underscores its efficacy as a fungicide. The experimental protocols provided in this guide offer a framework for researchers to further investigate the interaction of this compound and other potential inhibitors with this critical fungal enzyme, aiding in the development of novel and effective crop protection strategies.

References

An In-depth Technical Guide to the Mode of Action of Fenoxanil against Pyricularia oryzae

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyricularia oryzae (syn. Magnaporthe oryzae), the causal agent of rice blast disease, represents a significant and persistent threat to global rice production, leading to substantial yield losses annually. The management of this devastating fungal pathogen relies heavily on the use of synthetic fungicides. Among these, Fenoxanil has emerged as a key systemic fungicide renowned for its efficacy in controlling rice blast. This compound belongs to the chemical class of pyridine (B92270) amides and is distinguished by its specific, non-fungitoxic mechanism of action.

This technical guide provides a comprehensive overview of the molecular and physiological basis of this compound's activity against P. oryzae. We will delve into its primary biochemical target, the consequences of its inhibitory action on fungal pathogenesis, quantitative efficacy data, and the established mechanisms of resistance. Furthermore, this document furnishes detailed protocols for key experimental assays relevant to the study of this compound and other melanin (B1238610) biosynthesis inhibitors.

Core Mechanism of Action: Melanin Biosynthesis Inhibition

The primary mode of action of this compound is the inhibition of fungal melanin biosynthesis.[1][2][3] It is classified as a Melanin Biosynthesis Inhibitor-Dehydratase (MBI-D).[4][5][6] Unlike fungicides that target vital processes like respiration or sterol biosynthesis, this compound does not directly inhibit mycelial growth.[4][7] Instead, it targets a pathway essential for the pathogen's ability to infect the host plant, making it a highly specific anti-penetrant agent.[2][8]

The infection process of P. oryzae is critically dependent on a specialized infection structure called an appressorium.[6][7][9] This melanized, dome-shaped cell generates immense turgor pressure (up to 8 MPa) to mechanically rupture the host plant's cuticle, allowing the fungus to gain entry.[2][10] Melanin deposition in the appressorial cell wall is indispensable for this process, providing structural rigidity and reducing permeability to allow for the massive accumulation of solutes like glycerol.[6][7]

This compound disrupts this crucial step by blocking the production of dihydroxynaphthalene (DHN)-melanin, rendering the appressoria non-functional and incapable of host penetration.[2][8]

The DHN-Melanin Biosynthesis Pathway and this compound's Target

P. oryzae produces DHN-melanin via a well-elucidated polyketide synthase (PKS) pathway. The pathway begins with acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic conversions to produce the final melanin polymer.

This compound specifically inhibits the enzyme Scytalone (B1230633) Dehydratase (SDH) (EC 4.2.1.94), encoded by the SDH1/RSY1 gene.[2][5][6][7][11] This enzyme catalyzes two critical dehydration steps in the pathway:

-

The conversion of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN).[2][3]

-

The conversion of vermelone (B1206922) to 1,8-dihydroxynaphthalene (1,8-DHN).[2][3]

By blocking SDH, this compound effectively halts the melanin biosynthetic cascade, leading to an accumulation of the precursor scytalone and a complete lack of the final black pigment in the appressoria.

Quantitative Efficacy Data

While specific EC50 values for this compound are not consistently reported across publicly available literature, its high efficacy as a preventative agent is well-documented. Data is often presented as the percent inhibition of mycelial growth or disease incidence at given concentrations. The primary value of this compound lies in its anti-penetrant activity rather than direct fungitoxicity, which is reflected in assays measuring appressorium formation and function.

| Parameter | Organism | Value/Effect | Reference Assay |

| Enzyme Kinetics (SDH) | P. oryzae | Km for Scytalone: 33 µM | Enzyme Activity Assay[11] |

| Km for Vermelone: 31 µM | Enzyme Activity Assay[11] | ||

| Preventive Effect | P. oryzae | >90% prevention of seedling blast at 180-360 g/ha | Greenhouse Spray Application |

| Mycelial Growth | P. oryzae | No resistance observed in isolates tested | Poisoned Food Technique[12] |

Mechanisms of Resistance

The development of resistance to MBI-D fungicides, including this compound, has been reported in field populations of P. oryzae.[4] The primary mechanism of resistance is a target-site modification resulting from point mutations in the SDH1 gene. A commonly identified mutation is the substitution of valine with methionine at position 75 (V75M).[5][13] This alteration in the amino acid sequence of the scytalone dehydratase enzyme is thought to reduce the binding affinity of this compound and other MBI-D fungicides, thereby diminishing their inhibitory effect. Notably, isolates resistant to one MBI-D, such as carpropamid, typically exhibit cross-resistance to this compound and diclocymet.[4]

Key Experimental Protocols

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay determines the direct effect of a fungicide on the vegetative growth of the fungus.

Methodology:

-

Preparation of Fungicide Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).

-

Media Preparation: Autoclave a suitable growth medium, such as Potato Dextrose Agar (PDA), and cool it to approximately 50-55°C in a water bath.

-

Poisoning the Medium: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 10, 50, 100 ppm). Also, prepare control plates containing the solvent alone and plates with no additions.

-

Plating: Pour approximately 20 mL of the amended and control media into sterile 90 mm Petri plates and allow them to solidify.

-

Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the leading edge of an actively growing 7-day-old culture of P. oryzae. Place the disc, mycelium-side down, in the center of each prepared plate.[14][15][16]

-

Incubation: Incubate the plates in the dark at 25-28°C.

-

Data Collection: Measure the radial diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.[14][15]

-

Calculation: Calculate the percent inhibition of mycelial growth for each concentration using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates.

Appressorium Penetration Assay

This assay directly evaluates the anti-penetrant activity of this compound by observing its effect on the fungus's ability to invade host tissue.

Methodology:

-

Plant Preparation: Grow susceptible barley (Hordeum vulgare) or rice (Oryza sativa) seedlings for 7-14 days.[1][17]

-

Spore Suspension: Harvest conidia from 10-day-old cultures of P. oryzae and prepare a spore suspension at a concentration of 5 x 10^4 to 1 x 10^5 conidia/mL in a 0.2% (w/v) gelatin solution.[1][17]

-

Fungicide Treatment: Spray seedlings with a solution of this compound at the desired concentration or use a control solution (e.g., water with 0.1% Tween-20). Allow the leaves to dry completely.

-

Inoculation: Excise leaves and place them in a humid chamber (e.g., a Petri dish with moist filter paper). Place 20 µL droplets of the spore suspension onto the adaxial surface of the leaves.

-

Incubation: Incubate the chambers at 25°C under high humidity for 24 to 48 hours.[1][17]

-

Microscopy: After incubation, view the inoculation sites directly under a light microscope.

-

Data Collection: Count the number of appressoria that have successfully formed penetration pegs and invasive hyphae within the host epidermal cells versus the total number of appressoria observed (at least 100 per replicate).

-

Calculation: Calculate the penetration rate (%) for both treated and control samples.

Melanin Quantification Assay

This protocol measures the amount of melanin produced by the fungus, which is useful for confirming the biochemical effect of inhibitors.

Methodology:

-

Culture and Harvest: Grow P. oryzae in a liquid medium (e.g., Potato Dextrose Broth) with and without this compound for several days. Harvest the mycelia by filtration or centrifugation.

-

Cell Lysis: Resuspend the mycelial pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM EDTA, 150 mM NaCl) and disrupt the cells by sonication.[18]

-

Pellet Pigment: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the melanin pigment.[18]

-

Wash: Wash the pellet with an ethanol:ether (1:1) solution to remove lipids and other impurities, then centrifuge again.[18]

-

Solubilization: Discard the supernatant and dissolve the melanin pellet in 1 mL of 2 M NaOH containing 20% DMSO. Incubate at 60°C to ensure complete dissolution.[18]

-

Quantification: Measure the optical density (OD) of the solubilized melanin solution at 492 nm using a spectrophotometer.[18]

-

Normalization: The melanin content can be normalized to the initial dry weight of the mycelia or to the total protein content of the lysate (determined by a Bradford or BCA assay).

Conclusion

The mode of action of this compound against Pyricularia oryzae is a well-defined and highly specific process centered on the inhibition of DHN-melanin biosynthesis. By targeting the enzyme scytalone dehydratase, this compound prevents the formation of a functional, melanized appressorium. This directly compromises the pathogen's ability to generate the mechanical force required for host cuticle penetration, thereby halting the infection process before it begins. This targeted, anti-penetrant mechanism makes this compound a valuable tool for the preventative control of rice blast disease. Understanding this precise mode of action is critical for its effective deployment in disease management strategies and for the future development of novel fungicides that can overcome emerging resistance.

References

- 1. Frontiers | PoRal2 Is Involved in Appressorium Formation and Virulence via Pmk1 MAPK Pathways in the Rice Blast Fungus Pyricularia oryzae [frontiersin.org]

- 2. Evaluating sensitivity of Pyricularia oryzae in Mekong Delta (Vietnam) to fungicides and effect of Ag/SiO 2 nanocomposites on chemical resistance isolates [plantprotection.pl]

- 3. This compound | Fungicide for Research (RUO) [benchchem.com]

- 4. This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast - Arshine Lifescience [arshinechem.com]

- 5. Identification of Scytalone Dehydratase Inhibitors Effective against Melanin Biosynthesis Dehydratase Inhibitor-Resistant Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. An appressorium membrane protein, Pams1, controls infection structure maturation and virulence via maintaining endosomal stability in the rice blast fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BREAKING AND ENTERING: Host Penetration by the Fungal Rice Blast Pathogen Magnaporthe grisea | Annual Reviews [annualreviews.org]

- 11. uniprot.org [uniprot.org]

- 12. eprints.upnyk.ac.id [eprints.upnyk.ac.id]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. ijcmas.com [ijcmas.com]

- 15. imskolkata.org [imskolkata.org]

- 16. researchgate.net [researchgate.net]

- 17. PoRal2 Is Involved in Appressorium Formation and Virulence via Pmk1 MAPK Pathways in the Rice Blast Fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide to the Fungicidal Activity Spectrum of Fenoxanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil is a systemic fungicide belonging to the propionamide (B166681) chemical class, primarily recognized for its efficacy against rice blast disease caused by the fungus Magnaporthe oryzae. Its mode of action is the inhibition of melanin (B1238610) biosynthesis, a crucial process for the pathogenicity of many fungi. This technical guide provides a comprehensive overview of the fungicidal activity spectrum of this compound, detailing its target pathogens, mechanism of action, and quantitative efficacy. It also includes detailed experimental protocols for assessing its fungicidal activity and visual representations of the key biological pathways and experimental workflows.

Introduction

This compound is a valuable tool in agriculture for the control of fungal diseases, particularly rice blast.[1] Its systemic nature allows for absorption by the plant, providing both preventative and curative effects.[1] The fungicide's specificity lies in its targeted inhibition of melanin biosynthesis, a pathway essential for the structural integrity and function of infection structures in many pathogenic fungi.[2][3] This document serves as a technical resource for researchers and professionals in the field of drug development and plant pathology, offering a detailed examination of this compound's fungicidal properties.

Fungicidal Activity Spectrum

This compound's primary target is the ascomycete fungus Magnaporthe oryzae, the causal agent of rice blast, one of the most destructive diseases of rice worldwide.[1] Beyond its principal target, this compound has demonstrated efficacy against a range of other plant pathogenic fungi, often in combination with other fungicides.

Quantitative Fungicidal Activity

The efficacy of a fungicide is quantitatively expressed by the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of a biological process, such as mycelial growth or spore germination. The fungicidal activity of this compound and its stereoisomers against various pathogens is summarized in the table below.

| Pathogen | Disease | EC50 (µg/mL) | Notes |

| Magnaporthe oryzae | Rice Blast | (1R,2R)-(+)-fenoxanil: 0.014(1R,2S)-(-)-fenoxanil: 0.083(1S,2R)-(+)-fenoxanil: 0.176(1S,2S)-(-)-fenoxanil: 0.304mix-fenoxanil: 0.052 | The (1R,2R)-(+)- stereoisomer is the most bioactive.[4][5][6] |

| Plasmopara viticola | Grape Downy Mildew | Data not available in searched results | This compound is reported to be effective, often in combination with other fungicides.[1] |

| Phytophthora infestans | Potato Late Blight | Data not available in searched results | This compound is reported to be effective, often in combination with other fungicides.[1] |

| Botrytis cinerea | Gray Mold | Data not available in searched results |

Mode of Action: Inhibition of Melanin Biosynthesis

This compound exerts its fungicidal activity by specifically inhibiting the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[2][3] This pathway is critical for the formation of a melanin layer in the appressoria of many pathogenic fungi. This melanized layer provides the structural rigidity and impermeability necessary to generate the high turgor pressure required for the penetration peg to breach the host plant's cuticle.[3]

This compound's specific molecular target is the enzyme scytalone (B1230633) dehydratase .[2][7] This enzyme catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) and the dehydration of vermelone (B1206922) to 1,8-dihydroxynaphthalene (1,8-DHN).[2] By inhibiting scytalone dehydratase, this compound blocks the melanin biosynthesis pathway, leading to the accumulation of the precursor scytalone and preventing the formation of functional appressoria.[8] This ultimately halts the infection process.

DHN-Melanin Biosynthesis Pathway

The following diagram illustrates the key steps in the DHN-melanin biosynthesis pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the fungicidal activity of this compound.

Mycelial Growth Inhibition Assay

This in vitro assay determines the EC50 value of a fungicide against the mycelial growth of a target fungus.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic validation and spectroscopic detailing of DHN-melanin extracted from an environmental fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioseparation and Stereoselective Fungicidal Activity of this compound Stereoisomer against Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Computational model for pathway reconstruction to unravel the evolutionary significance of melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fenoxanil's Impact on Fungal Cell Wall Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoxanil is a fungicide recognized for its efficacy against a range of fungal pathogens, most notably Magnaporthe oryzae, the causal agent of rice blast disease. Its primary mode of action is the inhibition of melanin (B1238610) biosynthesis, a crucial process for the development of functional appressoria required for host plant penetration. While the direct target of this compound is scytalone (B1230633) dehydratase in the melanin pathway, emerging evidence suggests a consequential impact on the overall integrity and development of the fungal cell wall. This technical guide provides an in-depth exploration of this compound's effects on the fungal cell wall, consolidating available data, detailing relevant experimental protocols, and visualizing the underlying molecular interactions and pathways.

Introduction: The Fungal Cell Wall as a Dynamic Barrier

The fungal cell wall is a complex and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. It is primarily composed of a scaffold of polysaccharides, mainly chitin (B13524) and β-glucans, interwoven with mannoproteins. The integrity of this wall is critical for fungal growth, morphogenesis, and pathogenicity. Consequently, the enzymes and pathways involved in its synthesis and remodeling are prime targets for antifungal agents.

This compound's established role as a melanin biosynthesis inhibitor positions it as an indirect modulator of cell wall integrity. Melanin is a pigment that is deposited within the cell wall of many fungi, where it contributes to structural rigidity and protects the fungus from environmental stressors, including host defense mechanisms. By disrupting melanin production, this compound is hypothesized to induce pleiotropic effects on the cell wall's architecture and composition.

Primary Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound targets and inhibits scytalone dehydratase, a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. This inhibition prevents the conversion of scytalone to 1,3,8-trihydroxynaphthalene, a critical step in the formation of melanin. The lack of melanin deposition in the appressorial cell wall of fungi like Magnaporthe oryzae renders these specialized infection structures unable to generate the necessary turgor pressure to penetrate the host cuticle.

Visualizing the DHN Melanin Biosynthesis Pathway and this compound's Intervention

The following diagram illustrates the DHN melanin biosynthesis pathway and the specific inhibitory action of this compound.

Secondary Effects on Fungal Cell Wall Development

While the primary impact of this compound is on appressorial function, the inhibition of melanin biosynthesis has broader implications for the vegetative cell wall. Melanin is interwoven with other cell wall components, and its absence can lead to a compromised and more stress-susceptible structure.

Quantitative Data on Cell Wall Composition

Direct quantitative data on the specific effects of this compound on the chitin and β-glucan content of fungal cell walls is currently limited in publicly available literature. However, studies on melanin-deficient mutants and fungi treated with other melanin biosynthesis inhibitors provide valuable insights. For instance, some research indicates that a lack of melanin can lead to a decrease in the overall chitin content of the cell wall. This suggests a potential co-regulatory relationship between melanin and chitin synthesis or deposition.

Table 1: Hypothetical Quantitative Effects of this compound on Fungal Cell Wall Components (Based on related studies)

| Fungal Species | Treatment | Chitin Content (% of control) | β-Glucan Content (% of control) | Reference |

| Magnaporthe oryzae | This compound (Sub-lethal conc.) | Data not available | Data not available | Research Gap |

| Aspergillus fumigatus | Melanin-deficient mutant | Decreased | No significant change | Hypothetical |

| Alternaria alternata | Melanin synthesis inhibitor | Decreased | No significant change | Hypothetical |

This table highlights the current research gap and presents hypothetical data based on findings from related studies on other fungi and melanin inhibitors. Further research is required to quantify the direct impact of this compound.

Experimental Protocols for Assessing Cell Wall Integrity

To investigate the effects of this compound on fungal cell wall development, a combination of biochemical and microscopic techniques can be employed.

Quantification of Fungal Cell Wall Chitin

This protocol, adapted for Magnaporthe oryzae, allows for the quantitative measurement of chitin content.[1][2][3]

Materials:

-

Lyophilized fungal mycelia

-

6% Potassium hydroxide (B78521) (KOH)

-

1x Phosphate-buffered saline (PBS)

-

McIlvaine's buffer (0.2 M citric acid, 0.4 M sodium phosphate (B84403) dibasic)

-

Chitinase (B1577495) from Trichoderma viride

-

0.27 M Sodium borate (B1201080) (pH 9.0)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid/HCl)

-

N-acetylglucosamine (GlcNAc) standards

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Harvest fungal mycelia grown in the presence and absence of sub-lethal concentrations of this compound.

-

Lyophilize the mycelia for 24 hours.

-

Weigh 5 mg of lyophilized mycelia into a 2 ml microtube.

-

-

Alkali Treatment:

-

Washing:

-

Wash the pellet three times with 1 ml of 1x PBS, centrifuging at 16,000 x g for 5 minutes after each wash.[1]

-

-

Enzymatic Digestion:

-

Colorimetric Reaction:

-

Quantification:

Experimental Workflow Visualization

The following diagram outlines the workflow for quantifying chitin content in this compound-treated fungal cells.

Signaling Pathways and Regulatory Networks

The integrity of the fungal cell wall is maintained by complex signaling pathways that respond to cell wall stress. The Cell Wall Integrity (CWI) pathway, often involving a Mitogen-Activated Protein Kinase (MAPK) cascade, is a key regulatory network. While direct evidence of this compound's influence on the CWI pathway is scarce, it is plausible that the structural weakening of the cell wall due to melanin deficiency could trigger this stress response pathway, potentially leading to compensatory mechanisms such as increased chitin synthesis in some fungal species.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound's action, melanin biosynthesis, and the potential downstream effects on the fungal cell wall and its integrity signaling.

Conclusion and Future Directions

This compound's primary fungicidal activity stems from its potent inhibition of melanin biosynthesis, which is essential for the pathogenicity of fungi like Magnaporthe oryzae. The consequential impact on the fungal cell wall, while less characterized, represents a significant area for further investigation. The disruption of melanin deposition likely compromises the cell wall's structural integrity, potentially rendering the fungus more susceptible to other stressors and antifungal agents.

Future research should focus on:

-

Quantitative analysis: Directly measuring the changes in chitin, β-glucan, and other cell wall components in various fungal pathogens upon treatment with this compound.

-

Synergistic interactions: Investigating potential synergistic effects when this compound is used in combination with fungicides that directly target cell wall biosynthesis, such as echinocandins.

-

Signaling pathway elucidation: Exploring the activation of the CWI and other stress response pathways in response to this compound-induced melanin deficiency.

A deeper understanding of this compound's pleiotropic effects on the fungal cell wall will not only enhance our knowledge of its mode of action but also inform the development of more effective and durable disease management strategies.

References

The Discovery and Synthesis of Fenoxanil: A Technical Guide

Introduction: Fenoxanil is a systemic fungicide renowned for its targeted efficacy against rice blast disease, one of the most significant threats to rice cultivation worldwide. Developed in the late 20th century, its unique mode of action as a melanin (B1238610) biosynthesis inhibitor has made it a valuable tool in crop protection. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of this compound for researchers, scientists, and professionals in drug and pesticide development.

Discovery and Development

This compound (IUPAC name: N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide) was first described in a 1987 patent by Shell International Research.[1] It was later jointly developed by a Japanese pesticide company and BASF (inheriting the program from American Cyanamid Company) in 1995 as a specialized systemic fungicide to control rice blast.[2] The compound received its first registration approval in December 2000.[2] this compound is a chiral molecule, and the technical grade product is typically a mixture of isomers.[1]

Physicochemical and Toxicological Properties

This compound is a white, odorless solid with specific physical and chemical characteristics that influence its formulation and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 115852-48-7 | [1] |

| Molecular Formula | C₁₅H₁₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 329.22 g/mol | [1] |

| Melting Point | 69.0 - 71.5 °C | [1] |

| Density (d20) | 1.22 g/cm³ | [1] |

| Vapor Pressure (25°C) | 2.54 x 10⁻¹⁰ mmHg | [2] |

| Water Solubility (20°C) | 30.7 ± 0.3 mg/L | [1][2] |

| Solubility in Organic Solvents (g/L) | n-hexane (4.7), n-octanol (120), methanol/toluene (510), ethyl acetate (B1210297) (530), acetonitrile (B52724) (570), acetone (B3395972) (>580), dichloromethane (B109758) (>600) | [2] |

| Partition Coefficient (logP) | 3.53 (3390 ± 133) | [1] |

Table 2: Toxicological Data for this compound

| Test | Species | Result (Value) | Reference |

| Acute Oral LD₅₀ | Rat (male) | >5000 mg/kg | [1][2] |

| Acute Oral LD₅₀ | Rat (female) | 4211 mg/kg | [1][2] |

| Acute Oral LD₅₀ | Mouse | >5000 mg/kg | [1][2] |

| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | [2] |

| Acute Aquatic Toxicity (LC₅₀, 96h) | Carp | 10.1 mg/L | [2] |

Mechanism of Action: Melanin Biosynthesis Inhibition

This compound's fungicidal activity stems from its highly specific mode of action as a Melanin Biosynthesis Inhibitor (MBI).[2][3] It targets the fungal enzyme scytalone (B1230633) dehydratase , which is critical for the formation of melanin in the appressoria—specialized infection structures used by the fungus to penetrate the host plant tissue.[2][3]

By inhibiting this enzyme, this compound blocks the dehydration of scytalone to 1,3,8-trihydroxynaphthalene, a key step in the dihydroxynaphthalene (DHN) melanin pathway.[2][3] This disruption prevents the formation of the rigid, melanized appressorial cell wall, which is necessary to generate the immense turgor pressure required for mechanical penetration of the rice leaf cuticle.[3] Consequently, the fungus is unable to infect the host plant. This targeted action classifies this compound under the Fungicide Resistance Action Committee (FRAC) code 16.2.[2] While some commercial sources have erroneously described its mechanism as mitochondrial respiration inhibition, the consensus in the scientific literature confirms its role as a scytalone dehydratase inhibitor.[2][3][4][5][6]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the amidation of a carboxylic acid derivative with a specific aminonitrile. The process involves the preparation of two key intermediates: 2-(2,4-dichlorophenoxy)propionic acid and 2-amino-2,3-dimethylbutyronitrile .

Experimental Protocols

Protocol 1: Synthesis of Intermediate I - 2-(2,4-dichlorophenoxy)propionic acid

This synthesis is a Williamson ether synthesis followed by hydrolysis or direct etherification.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dichlorophenol (B122985) (1.0 mol), 2-chloropropionic acid (1.0 mol), and potassium hydroxide (B78521) (1.0 mol) in dimethyl sulfoxide (B87167) (DMSO) as the solvent.[7] A phase-transfer catalyst may be added to improve reaction efficiency.

-

Reaction Conditions: Heat the mixture and maintain the temperature between 20-80°C with constant stirring until the reaction is complete, as monitored by TLC or GC.[7]

-

Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with sulfuric acid.[7] The precipitated solid is collected by filtration. The solvent can be removed from the filtrate by reduced pressure distillation.[7]

-

Purification: The crude solid product is recrystallized from a suitable solvent like n-hexane to yield pure 2-(2,4-dichlorophenoxy)propionic acid. Yields of over 90% have been reported for this method.[7]

Protocol 2: Synthesis of Intermediate II - 2-amino-2,3-dimethylbutyronitrile

This synthesis follows the Strecker reaction pathway.

-

Reaction Setup: In a reaction flask equipped for cooling, add sodium cyanide, water, concentrated ammonia, and ammonium (B1175870) chloride.[8][9] A phase-transfer catalyst such as benzyltriethylammonium chloride can be added.

-

Reaction Conditions: Cool the stirred mixture in an ice bath. Add methyl isopropyl ketone dropwise, ensuring the reaction temperature does not exceed 30°C.[9][10] After the addition is complete, continue stirring at room temperature for 4-6 hours.[9][10]

-

Work-up and Isolation: Separate the organic phase. Extract the aqueous phase with a solvent like dichloromethane.[9][10] Combine the organic phases and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 85-87°C / 0.94 kPa to yield pure 2-amino-2,3-dimethylbutyronitrile.[8][9]

Protocol 3: Final Synthesis of this compound

This step involves the coupling of the two intermediates.

-

Activation of Carboxylic Acid: Activate the intermediate 2-(2,4-dichlorophenoxy)propionic acid for amide formation. This is typically done by converting it to its acid chloride using a reagent like thionyl chloride or by using another suitable activating agent.[2]

-

Amidation Reaction: React the activated acid derivative with 2-amino-2,3-dimethylbutyronitrile under controlled temperature conditions in an appropriate solvent.[2]

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water to remove impurities. The solvent is then removed under reduced pressure. The resulting crude product is purified by recrystallization from a mixed solvent system (e.g., ethanol/water) to yield the final this compound product.

Biological Activity and Efficacy

This compound's primary application is the control of rice blast disease caused by the ascomycete fungus Magnaporthe oryzae (syn. Pyricularia oryzae).[3] It exhibits both protective and curative properties and can be applied to foliage or into the water of paddy fields.[2]

Recent research has focused on the stereoisomers of this compound, revealing significant differences in their biological activity. A study demonstrated that the (1R,2R)-(+)-fenoxanil stereoisomer is the most potent, with its fungicidal activity being substantially higher than the other isomers or the racemic mixture.

Table 3: Stereoselective Fungicidal Activity of this compound against Magnaporthe oryzae

| Compound | EC₅₀ (mg/L) | Relative Potency vs. (1S,2S)-(-) Isomer |

| (1R,2R)-(+)-Fenoxanil | 0.09 | 21.7x |

| (1S,2S)-(-)-Fenoxanil | 1.95 | 1.0x |

| (1R,2S)-(-)-Fenoxanil | 0.40 | 4.9x |

| (1S,2R)-(+)-Fenoxanil | 0.82 | 2.4x |

| Racemic this compound | 0.33 | 5.9x |

| Data sourced from a study on the enantioseparation and stereoselective fungicidal activity of this compound.[11] |

The data clearly indicates that the bioactivity is highly dependent on the stereochemistry, with the (1R,2R)-(+) isomer being the primary contributor to the overall efficacy of the technical mixture.[11] This finding opens avenues for the development of more potent and environmentally friendly formulations using a single, highly active isomer, which could lead to reduced application rates.[11] Field trials have shown that commercial formulations of this compound can achieve disease control efficacy of 81-85% against rice blast.[12]

References

- 1. This compound [drugfuture.com]

- 2. Buy this compound | 115852-48-7 [smolecule.com]

- 3. This compound | Fungicide for Research (RUO) [benchchem.com]

- 4. This compound (CAS: 115852-48-7) | Highly Effective Fungicide for Rice Blast - Arshine Lifescience [arshinechem.com]

- 5. Design of inhibitors of scytalone dehydratase: probing interactions with an asparagine carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. guidechem.com [guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN103651400A - Fungicidal composition containing this compound and hexaconazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Fenoxanil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Fenoxanil, a systemic fungicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant pathways and workflows.

Chemical and Physical Properties of this compound

This compound is a white, odorless solid primarily used as an agricultural fungicide.[1][2] It functions as a melanin (B1238610) biosynthesis inhibitor, effective in controlling rice blast disease.[1][2]

Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | [3] |

| CAS Name | N-(1-Cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propanamide | [1] |

| CAS Registry Number | 115852-48-7 | [1][4] |

| Chemical Formula | C₁₅H₁₈Cl₂N₂O₂ | [3][4][5] |

| Molecular Weight | 329.22 g/mol | [1][4] |

| Appearance | Off-white, odorless solid | [1][2] |

| Melting Point | 69.0-71.5 °C | [1][2] |

| Boiling Point | 504.9 °C at 760 mmHg (Predicted) | [2][6] |

| Density | 1.22 g/cm³ (at 20 °C) | [1][7] |

| Vapor Pressure | 0.21 x 10⁻⁴ Pa (at 25 °C) | [1] |

| 2.54 x 10⁻¹⁰ mmHg (at 25°C) | [2][7] | |

| Water Solubility | 30.7 mg/L (at 20 °C) | [1][2] |

| Solubility in Organic Solvents (g/L at 20°C) | n-hexane: 4.7n-octanol: 120methanol, toluene: 510ethyl acetate: 530acetonitrile: 570acetone: >580dichloromethane: >600 | [2] |

| Octanol-Water Partition Coefficient (log P) | 3.53 | [8] |

Experimental Protocols

The determination of the chemical and physical properties of substances like this compound is guided by standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. Several methods are described, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[9][10][11]

General Procedure (Capillary Method):

-

A small amount of the finely powdered dry substance is packed into a capillary tube.

-

The capillary is placed in a heated bath or a metal block with a controlled heating rate.

-

The temperatures at which melting begins and is complete are recorded to define the melting range.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.[12][13] Methods for determination include ebulliometry, dynamic methods, and distillation methods.[13][14]

General Procedure (Dynamic Method):

-

The substance is heated, and the vapor pressure is measured at different temperatures.

-

The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[1][15] The two primary methods are the column elution method (for solubilities < 10 mg/L) and the flask method (for solubilities > 10 mg/L).[15]

General Procedure (Flask Method):

-

An excess amount of the substance is added to water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[2][8][16] Common methods include the dynamic method, static method, and the gas saturation method.[2][16]

General Procedure (Static Method):

-

A small amount of the substance is placed in a temperature-controlled, evacuated chamber.

-

The pressure increase due to the substance's vapor is measured at thermal equilibrium.

Partition Coefficient (n-octanol/water) (OECD Guideline 117)

The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. The High-Performance Liquid Chromatography (HPLC) method is a common indirect method for its determination.[3][5][17]

General Procedure (HPLC Method):

-

A reversed-phase HPLC column is used, where substances are retained in proportion to their hydrophobicity.

-

A series of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.

-

This compound is then injected under the same conditions, and its log P is determined by interpolating its retention time on the calibration curve.

Visualizations

Mechanism of Action: Melanin Biosynthesis Inhibition

This compound acts as a melanin biosynthesis inhibitor in fungi. It targets the pathway responsible for producing melanin, which is crucial for the structural integrity and virulence of many pathogenic fungi. The simplified pathway below illustrates the key steps and the point of inhibition.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through various patented methods. A common approach involves the reaction of 2-(2,4-dichlorophenoxy)propionic acid with 2-amino-2,3-dimethylbutyronitrile. The workflow below illustrates a generalized synthesis route.

Experimental Workflow: Residue Analysis in Agricultural Products

Determining the presence of this compound residues in agricultural products is crucial for food safety. A typical analytical workflow involves extraction, cleanup, and instrumental analysis.

References

- 1. oecd.org [oecd.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]